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molecular formula C9H8BrN3O4S B8490240 1,2-Benzenediol, 5-(2-amino-4-thiazolyl)-3-nitro-, monohydrobromide CAS No. 125629-11-0

1,2-Benzenediol, 5-(2-amino-4-thiazolyl)-3-nitro-, monohydrobromide

Cat. No. B8490240
M. Wt: 334.15 g/mol
InChI Key: QDSGPDIHYXSHBN-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

A suspension of 267.3 mg of 4-(2-amino-4-thiazolyl)-2-methoxy-6-nitrophenol in 10 ml of dry methylene chloride is treated at -20° with 1.25 g of boron tribromide. After the addition the mixture is stirred at -20° for a further 1 hour and at room temperature without cooling for 18 hours. The reaction mixture is then evaporated, the residue is treated cautiously with water and stirred at 50° for 30 minutes. After cooling to room temperature the mixture is suction filtered and the crude product is removed by filtration and washed with a small amount of water. There is obtained 5-(2-amino-4-thiazolyl)-3-nitropyrocatechol hydrobromide of m.p. 244°-246° (from methanol).
Name
4-(2-amino-4-thiazolyl)-2-methoxy-6-nitrophenol
Quantity
267.3 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([OH:16])=[C:9]([O:17]C)[CH:8]=2)[N:6]=1.B(Br)(Br)[Br:20]>C(Cl)Cl>[BrH:20].[NH2:1][C:2]1[S:3][CH:4]=[C:5]([C:7]2[CH:8]=[C:9]([OH:17])[C:10]([OH:16])=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=2)[N:6]=1 |f:3.4|

Inputs

Step One
Name
4-(2-amino-4-thiazolyl)-2-methoxy-6-nitrophenol
Quantity
267.3 mg
Type
reactant
Smiles
NC=1SC=C(N1)C1=CC(=C(C(=C1)[N+](=O)[O-])O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at -20° for a further 1 hour and at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
without cooling for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated
ADDITION
Type
ADDITION
Details
the residue is treated cautiously with water
STIRRING
Type
STIRRING
Details
stirred at 50° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the crude product is removed by filtration
WASH
Type
WASH
Details
washed with a small amount of water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Br.NC=1SC=C(N1)C1=CC(=C(C(O)=C1)O)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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